Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDWLFICGZFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate generally follows a multi-step process:
- Formation of the borate core: The trifluoroborate moiety is introduced typically via reaction of boron-containing precursors with fluorinating agents to generate the trifluoroborate anion.
- Attachment of the 3-oxo-3-(p-tolylamino)propyl group: This step involves the coupling of the borate core with a functionalized propyl intermediate bearing the p-tolylamino substituent and a keto group at the 3-position.
The exact synthetic route can vary depending on the availability of starting materials and desired purity or yield. Common approaches include nucleophilic substitution, amide bond formation, and organoboron chemistry techniques.
Detailed Preparation Method
Though explicit experimental protocols are scarce in publicly available databases, the synthesis is understood to proceed as follows based on analogous organotrifluoroborate preparations and the compound's structural features:
Step 1: Synthesis of 3-oxo-3-(p-tolylamino)propyl intermediate
- Starting from p-toluidine (4-methylaniline), an acylation reaction with a suitable 3-oxo-propionyl derivative forms the amide linkage.
- This yields the 3-oxo-3-(p-tolylamino)propyl moiety, which contains the keto and amide functional groups necessary for subsequent coupling.
Step 2: Formation of trifluoroborate moiety
- A boron source such as boronic acid or boronate ester is treated with a fluorinating agent (e.g., potassium hydrogen difluoride or related reagents) to generate the trifluoroborate anion.
- This step ensures the borate center is stabilized by three fluorine atoms, a key feature for the compound's reactivity.
Step 3: Coupling of the borate core with the functionalized propyl group
- The 3-oxo-3-(p-tolylamino)propyl intermediate is reacted with the trifluoroborate species under controlled conditions to form the potassium salt of the trifluoro(3-oxo-3-(p-tolylamino)propyl)borate.
- The reaction may involve base-mediated coupling or salt metathesis to yield the final product.
Preparation Conditions and Considerations
- Solvents: Common solvents include polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile, which facilitate solubility and reaction kinetics.
- Temperature: Reactions are typically conducted at mild to moderate temperatures (room temperature to 60°C) to avoid decomposition of sensitive functional groups.
- Atmosphere: An inert atmosphere (nitrogen or argon) is often employed to prevent moisture or oxygen interference, as trifluoroborate salts can be moisture-sensitive.
- Purification: The product is purified by recrystallization or chromatography, ensuring removal of unreacted starting materials and by-products.
Research Findings on Preparation
- The compound's synthesis is reported to be adaptable, with variations in the borate formation step to optimize yield and purity.
- Studies emphasize the importance of controlling moisture and temperature to maintain the trifluoroborate integrity.
- The potassium salt form enhances stability and handling compared to other counterions.
- Ongoing research explores modifications of the p-tolylamino substituent to tune reactivity and application scope in organic synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H12BF3KNO |
| Molecular Weight | 269.11 g/mol |
| Borate Formation | Fluorination of boron precursors |
| Functional Group Attachment | Amide formation with p-toluidine derivative |
| Solvents | DMSO, THF, Acetonitrile |
| Temperature Range | Room temperature to 60°C |
| Atmosphere | Inert (N2 or Ar) |
| Purification Methods | Recrystallization, chromatography |
| Stability Considerations | Moisture sensitive; handle under dry conditions |
| Stock Solution Preparation | See table above |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound serves as a stable trifluoroborate nucleophile in substitution reactions. Its reactivity is enhanced by the electron-withdrawing trifluoroborate group and the p-tolylamino substituent, which stabilizes intermediates during bond formation.
Key observations :
-
Reacts with alkyl/aryl halides under palladium or copper catalysis to form carbon-carbon bonds .
-
Shows selectivity for primary alkyl halides over secondary counterparts due to steric effects from the p-tolylamino group .
Suzuki-Miyaura Cross-Coupling
As a trifluoroborate salt, it acts as an efficient coupling partner in Suzuki-Miyaura reactions. The trifluoroborate moiety improves stability and solubility in organic solvents compared to boronic acids.
Mechanistic Insight :
The trifluoroborate group undergoes transmetalation with palladium centers, followed by reductive elimination to form the desired biaryl or alkyl-aryl products .
Decarboxylative Borylation
Recent methods enable the preparation of similar trifluoroborates via visible-light-mediated decarboxylation of carboxylic acid derivatives. This approach avoids harsh reagents and improves functional group tolerance .
Example Reaction :
Applications: Synthesis of β-borylated amides and esters .
Stability and Handling
Scientific Research Applications
Applications in Organic Synthesis
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate serves as a versatile reagent in organic synthesis:
- Carbon-Boron Bond Formation: It is utilized in forming carbon-boron bonds, which are crucial for synthesizing various organic compounds.
- Catalysis: The compound acts as a catalyst in several organic reactions, facilitating transformations that are essential for producing complex molecules.
Medicinal Chemistry
Research indicates that this compound has potential applications in medicinal chemistry:
- Drug Development: Its unique structure may enhance the efficacy of drug candidates by improving their binding affinity to biological targets.
- Therapeutic Applications: Studies are ongoing to explore its role in drug delivery systems and therapeutic agents targeting specific diseases.
Materials Science
In materials science, this compound is being investigated for its potential to develop new materials with desired properties:
- Heat Resistance: The compound's boron content may contribute to the heat resistance of materials.
- Conductivity and Mechanical Strength: Researchers are examining how this compound can improve the conductivity and mechanical strength of polymers and other materials.
Study 1: Enzyme Inhibition
A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms, highlighting its potential in cancer therapy. This selective inhibition suggests that the compound could be developed into a targeted therapeutic agent for cancer treatment.
Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting its potential for therapeutic use in viral infections. This study underscores the importance of this compound as a candidate for further research into antiviral therapies.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling, the compound acts as a nucleophile, facilitating the formation of carbon–carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoroborate salts with structural analogs to the p-tolylamino derivative are well-documented. Below is a detailed comparison of key compounds:
Table 1: Structural and Physical Properties
Key Differences and Research Findings
Reactivity in Cross-Coupling Reactions: The 4-nitrophenyl derivative (CAS: 1705578-36-4) exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, making it more reactive in Suzuki-Miyaura couplings compared to the p-tolylamino analog .
Solubility and Handling: The p-tolylamino derivative requires stringent moisture control, with DMSO as the preferred solvent for stock solutions . The 4-nitrophenyl analog has moderate solubility in polar aprotic solvents (e.g., acetone) but may require sonication for full dissolution .
Synthetic Utility: Bromo-substituted derivatives (e.g., CAS: 1705578-22-8) are valuable intermediates for further functionalization via halogen-metal exchange or palladium-catalyzed reactions . Phenylamino analogs (CAS: 1174338-61-4) serve as simpler models for studying trifluoroborate reactivity in academic settings .
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
*Yields approximate and solvent-dependent.
Biological Activity
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate, a boron-containing compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological properties.
- Molecular Formula : C13H14BF3K
- Molecular Weight : 267.06 g/mol
- CAS Number : 1174338-61-4
This compound features a trifluoroborate moiety, which is significant in organic synthesis and may influence its biological interactions.
Research indicates that this compound may exhibit its biological activity through modulation of various signaling pathways. Preliminary studies suggest that it interacts with cellular receptors involved in inflammatory responses and immune modulation.
Key Mechanisms Identified:
- TLR7 Modulation : The compound has been shown to affect Toll-like receptor 7 (TLR7) signaling pathways, which are crucial in immune response regulation. In vitro studies demonstrated that treatment with this compound can lead to altered NF-kappaB activation levels in HEK-293 cell lines expressing TLR7 .
- Anti-inflammatory Effects : In animal models, the compound exhibited potential anti-inflammatory properties by reducing cytokine levels following TLR7 stimulation, suggesting a role in managing autoimmune conditions like lupus .
1. Lupus Model Studies
In a series of experiments involving NZBWF1/J mice, the administration of this compound resulted in decreased levels of autoantibodies associated with systemic lupus erythematosus (SLE). The study monitored anti-dsDNA titers and showed statistically significant reductions compared to vehicle-treated controls .
2. Cytokine Profiling
A detailed cytokine profiling was conducted post-treatment with varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). Results indicated a dose-dependent decrease in IL-6 levels after TLR7 activation, highlighting its potential as an immunomodulatory agent .
Table 1: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate?
The synthesis typically involves:
- Step 1 : Activation of the alkyne precursor (e.g., ethynylarene derivatives) using a strong base like n-BuLi in THF at low temperatures (-78°C).
- Step 2 : Boronation with triisopropyl borate (B(Oi-Pr)₃), followed by quenching with aqueous KHF₂ to form the trifluoroborate salt.
- Step 3 : Isolation via filtration and purification by co-evaporation with acetone to remove moisture-sensitive impurities . Yields often range from 50–75%, depending on substituent steric/electronic effects .
Q. How is the compound characterized spectroscopically?
Key spectroscopic methods include:
- ¹H NMR : Peaks for aromatic protons (δ 6.7–7.2 ppm) and alkyl/oxo groups (e.g., δ 2.4–3.8 ppm).
- ¹³C NMR : Carbonyl signals (δ ~189 ppm) and boron-bound carbons (δ ~47–55 ppm).
- ¹⁹F NMR : A characteristic triplet near δ -135 ppm due to BF₃⁻ symmetry .
- ¹¹B NMR : A quartet at δ -2 to -1 ppm (J ≈ 32–38 Hz), confirming trifluoroborate structure .
Q. What are the recommended storage conditions?
- Store in airtight containers under inert gas (N₂/Ar) at room temperature to prevent hydrolysis.
- Avoid exposure to moisture, heat (>40°C), or acidic conditions, which degrade the BF₃⁻ group .
Q. What safety precautions are necessary during handling?
- Use nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact (GHS Category 1 for corrosion).
- Work in a fume hood to avoid inhalation of fine particulates.
- Emergency protocols: Rinse exposed areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Solvent choice : Anhydrous THF or Et₂O improves boron reagent solubility.
- Temperature control : Slow addition of B(Oi-Pr)₃ at -78°C minimizes side reactions.
- Stoichiometry : Use 1.5 equiv. of B(Oi-Pr)₃ and 6.0 equiv. of KHF₂ for complete conversion .
- Purification : Co-evaporation with acetone removes residual KHF₂, enhancing purity (>95%) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Deuterated solvent effects : Compare NMR in acetone-d₆ vs. DMSO-d₆; shifts vary due to H-bonding.
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallogr. Sect. E) resolves ambiguities in boron coordination geometry .
- HRMS validation : Confirm molecular ions (e.g., [M-K]⁻) to rule out impurities .
Q. What are its applications in organic synthesis?
- Umpolung reactions : Acts as a nucleophilic boron reagent in Pd-catalyzed cross-couplings for C–C bond formation .
- Heterocycle synthesis : Enables access to indoles and pyridines via cyclization with electrophiles .
- Ketene equivalents : Reacts with acyl-EBX reagents to form dithioarylacetals .
Q. How to mitigate challenges in moisture-sensitive reactions?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
